molecular formula C5H10O3 B143356 (R)-Ethyl 2-hydroxypropanoate CAS No. 7699-00-5

(R)-Ethyl 2-hydroxypropanoate

Cat. No.: B143356
CAS No.: 7699-00-5
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-SCSAIBSYSA-N
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Description

®-Ethyl 2-hydroxypropanoate, also known as ®-ethyl lactate, is an organic compound with the molecular formula C5H10O3. It is the ethyl ester of ®-2-hydroxypropanoic acid. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is commonly used in various industries due to its solvent properties and biodegradability.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Ethyl 2-hydroxypropanoate can be synthesized through the esterification of ®-2-hydroxypropanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, ®-ethyl 2-hydroxypropanoate is produced by the esterification of lactic acid with ethanol. The process involves the use of excess ethanol and a strong acid catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus or an azeotropic distillation technique. The crude product is then purified by distillation to obtain the desired ester with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethyl pyruvate.

    Reduction: It can be reduced to form ®-ethyl 2-hydroxypropanoate alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Ethyl pyruvate.

    Reduction: ®-ethyl 2-hydroxypropanoate alcohol.

    Substitution: Ethyl 2-halopropanoate derivatives.

Scientific Research Applications

®-Ethyl 2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-ethyl 2-hydroxypropanoate involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. In biological systems, it can act as a biodegradable solvent, enhancing the solubility and bioavailability of various compounds. Its chiral nature allows it to interact selectively with other chiral molecules, making it useful in asymmetric synthesis .

Comparison with Similar Compounds

®-Ethyl 2-hydroxypropanoate can be compared with other similar compounds such as:

®-Ethyl 2-hydroxypropanoate is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

ethyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLXQDLBQLTDK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348444
Record name (+)-Ethyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-00-5
Record name (+)-Ethyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Ethyl D-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compositions of biosolvents are obtained by mixing ethyl lactate with the desired fatty acid esters. Ethyl lactate is produced by esterification of lactic acid with ethanol. However, a major problem of this reaction is that it is balanced. It is therefore necessary to displace the equilibrium for obtaining a suitable yield. This is notably possible by using excess ethanol or by continuously drawing off the water formed during the reaction. The solutions presently set into place for solving this major problem are at the origin of a substantial increase in the cost of ethyl lactate. Another problem is the oligomerization of lactic acid during the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-Ethyl 2-hydroxypropanoate's chirality in material science?

A1: The chirality of this compound plays a crucial role in the synthesis of chiral metal-organic frameworks (SURMOFs) []. Research demonstrates that enantiopure SURMOFs constructed using this compound exhibit enantioselective properties. These materials are capable of selectively enriching chiral compounds like (+)-ethyl-D-lactate from racemic mixtures []. This selectivity holds promising applications in chiral separation and catalysis.

Q2: How can this compound be obtained with high purity?

A2: A multi-step purification process has been developed to isolate high-purity this compound from fermentation broth []. This process involves:

  1. Pre-treatment: Removing cells and color impurities from the broth using microfiltration and nanofiltration [].
  2. Esterification: Reacting D-(-)-lactic acid in the broth with ethanol to produce this compound [].
  3. Distillation: Employing a highly efficient fractionating column to purify the this compound [].

Q3: Can the synthesis of this compound be optimized for sustainability?

A3: Yes, research shows that the esterification reaction used to produce this compound can be coupled with a dehydration step using a NaA zeolite membrane []. This membrane selectively removes water, enabling the recycling of the ethanol used in the reaction []. This integrated approach minimizes waste and improves the overall sustainability of the this compound production process.

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